molecular formula C8H18ClNO2 B2411664 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride CAS No. 180181-21-9

3-Amino-2,2,4-trimethylpentanoic acid hydrochloride

Cat. No.: B2411664
CAS No.: 180181-21-9
M. Wt: 195.69
InChI Key: IPUVNVZKIOWVTG-UHFFFAOYSA-N
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Description

3-Amino-2,2,4-trimethylpentanoic acid hydrochloride: is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a derivative of amino acids and is often used in various chemical and biological research applications. The compound is typically available in a powdered form and is known for its stability under normal storage conditions .

Properties

IUPAC Name

3-amino-2,2,4-trimethylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5(2)6(9)8(3,4)7(10)11;/h5-6H,9H2,1-4H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUVNVZKIOWVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce alkylated or acylated derivatives .

Scientific Research Applications

Synthesis of Peptides

One of the primary applications of 3-amino-2,2,4-trimethylpentanoic acid hydrochloride is in the synthesis of peptides. This compound serves as a building block in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains to modify their properties and enhance biological activity.

Case Study: Neuropeptide S Derivatives

A study demonstrated the successful incorporation of this compound into neuropeptide S derivatives. The synthesized peptides were evaluated for their pharmacological activity, revealing that they acted as partial agonists and antagonists at specific receptors. This highlights the utility of this amino acid in designing peptides with tailored functions for therapeutic purposes .

Therapeutic Applications

Research indicates that this compound may possess therapeutic properties, particularly in dermatological treatments.

Case Study: Treatment of Skin Conditions

A patent describes methods using compounds that mimic transforming growth factor-beta (TGF-β) for treating skin conditions such as psoriasis and dermatitis. The incorporation of 3-amino-2,2,4-trimethylpentanoic acid into formulations has been explored to enhance wound healing and tissue regeneration. These formulations can potentially improve the efficacy of treatments for various skin disorders .

Biochemical Research

In biochemical research, this compound is employed to study structure-activity relationships (SAR) of bioactive peptides. By substituting natural amino acids with this compound in peptide sequences, researchers can investigate how modifications affect receptor binding and biological activity.

Data Table: Comparison of Peptide Activity

Peptide VariantStructure ModificationBiological Activity
Original Neuropeptide SNatural amino acidsBaseline activity
Variant with 3-Amino-2,2,4-trimethylpentanoic acidSubstituted at position 5Partial agonist
Another variantSubstituted at position 5Pure antagonist

This table illustrates how structural modifications using 3-amino-2,2,4-trimethylpentanoic acid can lead to significant changes in biological activity .

Analytical Applications

In analytical chemistry, this compound is utilized in various assays and analytical methods to assess peptide stability and interactions.

Example: Calcium Mobilization Assay

A specific application involved using this compound in calcium mobilization assays to evaluate receptor activation in cell lines expressing neuropeptide receptors. Variants containing this amino acid were tested for their ability to mobilize intracellular calcium levels, providing insights into their pharmacodynamics .

Mechanism of Action

The mechanism of action of 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2-Amino-2-methylpropanoic acid hydrochloride
  • 3-Amino-3-methylbutanoic acid hydrochloride
  • 4-Amino-2,2-dimethylpentanoic acid hydrochloride

Comparison: 3-Amino-2,2,4-trimethylpentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific research and industrial applications .

Biological Activity

3-Amino-2,2,4-trimethylpentanoic acid hydrochloride (also known as 3-amino-2,4,4-trimethylpentanoic acid hydrochloride) is a derivative of amino acids that has garnered interest in various fields of scientific research, particularly in biology and medicine. This compound exhibits unique chemical properties due to its specific arrangement of functional groups, which influences its biological activity. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C₇H₁₅ClN₂O₂
  • Molecular Weight : 174.66 g/mol
  • Functional Groups : Contains an amino group (-NH₂) and a carboxylic acid group (-COOH), which are critical for its biological interactions.
PropertyValue
Molecular Weight174.66 g/mol
SolubilitySoluble in water
pH5.0 - 7.0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.

Key Mechanisms

  • Enzymatic Interactions : The amino group can form hydrogen bonds and ionic interactions with enzymes, potentially modulating their activity.
  • Metabolic Pathways : It may play a role in metabolic processes involving amino acids and neurotransmitters.
  • Receptor Modulation : Research suggests it may interact with specific receptors, affecting intracellular signaling pathways.

Research Findings

Numerous studies have investigated the biological effects of this compound:

  • Neurotransmitter Regulation : The compound has been shown to influence neurotransmitter release in neuronal cultures, suggesting a role in neuropharmacology.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
  • Therapeutic Applications : Ongoing research is exploring its use as a precursor in drug synthesis and as a potential therapeutic agent for metabolic disorders.

Case Studies

  • Study on Neurotransmitter Release : A study conducted on HEK293 cells demonstrated that the compound modulates calcium mobilization, indicating its role as a partial agonist at specific receptor sites .
  • Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Neurotransmitter ModulationInfluences calcium mobilization
AntimicrobialInhibitory effects on Gram-positive bacteria
Potential TherapeuticsInvestigated for metabolic disorder treatments

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar amino acids:

Table 3: Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Amino-4,4,4-trifluorobutanoic acidContains fluorine atomsAltered reactivity and activity
3,4,4-Trimethylpentanoic acidLacks amino groupLess reactive
Aminocaproic acidDifferent carbon chain structureVaries in applications and reactivity

Q & A

Q. Q1. What are the optimal synthetic routes for 3-amino-2,2,4-trimethylpentanoic acid hydrochloride, and how can yield/purity be enhanced?

Methodological Answer :

  • Stepwise Synthesis : Begin with the alkylation of 2,2,4-trimethylpentanoic acid precursors, followed by amination. Hydrochloride salt formation (via HCl gas or aqueous HCl) enhances crystallinity and stability .
  • Purification : Use recrystallization in ethanol/water mixtures to remove unreacted amines or byproducts. Monitor purity via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of amine source) and employ inert atmospheres to minimize oxidation .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer :

  • Spectroscopic Analysis :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify branching (e.g., 2,2,4-trimethyl groups) and proton environments of the amino and carboxylic acid groups. D2 _2O exchange experiments confirm hydrochloride salt formation .
    • FT-IR : Validate carboxylate (1700–1750 cm1 ^{-1}) and ammonium (2500–3000 cm1 ^{-1}) stretches .
  • Elemental Analysis : Confirm Cl^- content (theoretical ~14.5% for C9 _9H20 _{20}ClNO2 _2) .

Advanced Research Questions

Q. Q3. What experimental strategies mitigate discrepancies in solubility data during aqueous studies?

Methodological Answer :

  • pH-Dependent Solubility : Conduct solubility profiling across pH 2–7 (simulating physiological conditions). Use phosphate or acetate buffers, and measure saturation via UV-Vis spectroscopy (λ = 210–220 nm for carboxylic acids) .
  • Contradiction Resolution : If conflicting data arise, verify buffer ionic strength and temperature (e.g., 25°C vs. 37°C). For low solubility, employ co-solvents (≤10% DMSO) while ensuring biocompatibility .

Q. Q4. How does the hydrochloride salt form influence hydrolytic stability in drug delivery systems?

Methodological Answer :

  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Compare free base vs. hydrochloride forms to assess degradation pathways (e.g., decarboxylation or deamination) .
  • Mechanistic Insight : Hydrochloride salts reduce free amine reactivity, slowing hydrolysis. Use Arrhenius modeling to predict shelf-life under storage conditions .

Q. Q5. What advanced techniques resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer :

  • Chiral HPLC : Employ a Chiralpak® IA-3 column with hexane/isopropanol (95:5) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • X-ray Crystallography : Co-crystallize with resolving agents (e.g., tartaric acid) to determine absolute configuration .

Data Analysis & Experimental Design

Q. Q6. How should researchers design assays to study enzyme inhibition by this compound?

Methodological Answer :

  • Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) with serine proteases or amino acid transporters. Calculate IC50 _{50} values via nonlinear regression (GraphPad Prism®) .
  • Control Experiments : Include positive controls (e.g., bestatin for aminopeptidase inhibition) and assess non-specific binding via competitive displacement studies .

Q. Q7. What computational methods predict interactions between this compound and biological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina® with homology-modeled targets (e.g., amino acid transporters). Validate with MD simulations (GROMACS®) to assess binding stability .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl branching) with activity using descriptors like logP and polar surface area .

Stability & Compatibility

Q. Q8. What storage conditions prevent degradation of this hydrochloride salt?

Methodological Answer :

  • Long-Term Storage : Store at −20°C in airtight, light-resistant containers with desiccants (silica gel). For aqueous solutions, use pH 4–5 buffers and avoid freeze-thaw cycles .
  • Stability Monitoring : Conduct monthly LC-MS checks for degradation products (e.g., free amine or carboxylic acid) .

Methodological Troubleshooting

Q. Q9. How are impurities characterized during scale-up synthesis?

Methodological Answer :

  • HPLC-MS Profiling : Identify byproducts (e.g., over-alkylated or dimerized species) using high-resolution MS. Compare retention times with synthetic standards .
  • Purification : Use preparative HPLC with gradient elution (10–90% acetonitrile in 0.1% formic acid) to isolate impurities for structural analysis .

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